methyl 4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate
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Overview
Description
Methyl 4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group. The final step involves the esterification of the benzoate group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. Industrial methods may also incorporate advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Methyl 4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylbenzoate: Similar ester structure but lacks the triazole and sulfanyl groups.
Phenyl benzoate: Similar ester structure but with a phenyl group instead of the triazole and sulfanyl groups.
4-Methylphenyl benzoate: Similar geometric parameters but different functional groups.
Uniqueness
Methyl 4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate is unique due to its combination of a triazole ring, sulfanyl group, and benzoate ester
Properties
Molecular Formula |
C22H23N5O3S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
methyl 4-[(Z)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C22H23N5O3S/c1-4-27-20(17-9-5-15(2)6-10-17)25-26-22(27)31-14-19(28)24-23-13-16-7-11-18(12-8-16)21(29)30-3/h5-13H,4,14H2,1-3H3,(H,24,28)/b23-13- |
InChI Key |
HOUPQDRTVRQOOD-QRVIBDJDSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)C |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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